![molecular formula C22H30F3N3O2 B5711550 2,2-DIMETHYL-1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE](/img/structure/B5711550.png)
2,2-DIMETHYL-1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE
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Overview
Description
2,2-DIMETHYL-1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-(TRIFLUOROMETHYL)BENZOIC ACID with piperazine under dehydrating conditions to form the piperazine derivative.
Coupling with Piperidine: The piperazine derivative is then coupled with piperidine using a coupling agent such as N,N’-DICYCLOHEXYLCARBODIIMIDE (DCC) to form the intermediate compound.
Final Step: The intermediate is then reacted with 2,2-DIMETHYLPROPAN-1-ONE under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as POTASSIUM PERMANGANATE or CHROMIUM TRIOXIDE.
Reduction: Reduction can be achieved using reducing agents like LITHIUM ALUMINIUM HYDRIDE or SODIUM BOROHYDRIDE.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: POTASSIUM PERMANGANATE in acidic medium.
Reduction: LITHIUM ALUMINIUM HYDRIDE in dry ether.
Substitution: NUCLEOPHILES such as AMINES or ALCOHOLS in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
2,2-DIMETHYL-1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Biological Studies: The compound is studied for its interactions with various biological targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-DIMETHYL-1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)PROPAN-1-ONE: is compared with other compounds such as:
Uniqueness
The unique structural feature of this compound is the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-1-[4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30F3N3O2/c1-21(2,3)20(30)28-9-7-16(8-10-28)19(29)27-13-11-26(12-14-27)18-6-4-5-17(15-18)22(23,24)25/h4-6,15-16H,7-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWGQWLHTRHTGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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